molecular formula C12H15NO3 B1391662 1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 933726-28-4

1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1391662
CAS RN: 933726-28-4
M. Wt: 221.25 g/mol
InChI Key: GEFRORDDQSAJJS-UHFFFAOYSA-N
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Description

“1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid” is a compound with the molecular formula C11H15NO . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions. For instance, the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst can yield various pyrrolidines .


Physical And Chemical Properties Analysis

The average mass of “this compound” is 177.243 Da, and its monoisotopic mass is 177.115356 Da .

Scientific Research Applications

X-ray Powder Diffraction Studies

  • The compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of the anticoagulant apixaban, has been studied using X-ray powder diffraction. This research provides crucial data for understanding the structural properties of related compounds (Wang, Suo, Zhang, Hou, & Li, 2017).

Structural Characterisation and Synthesis

  • A study focused on the synthesis and structural characterisation of a beta-foldamer containing pyrrolidin-2-one rings, starting from a related compound. This research contributes to the understanding of the structure and potential applications of such compounds in different fields (Menegazzo, Fries, Mammi, Galeazzi, Martelli, Orena, & Rinaldi, 2006).

Antiinflammatory and Analgesic Activity

Enantioselective Michael Reactions

Crystallographic Analysis

  • The crystal structure and molecular conformation of related pyrrolidine compounds have been studied, highlighting their potential in structural and synthetic chemistry (Yuan, Cai, Huang, & Xu, 2010).

Safety and Hazards

While specific safety and hazard information for “1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid” is not available, general safety measures for handling similar compounds include washing hands and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, and using it only outdoors or in a well-ventilated area .

Future Directions

The future directions for “1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid” and similar compounds involve further modifications to investigate how the chiral moiety influences kinase inhibition . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

1-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-11-4-2-3-10(7-11)13-6-5-9(8-13)12(14)15/h2-4,7,9H,5-6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFRORDDQSAJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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